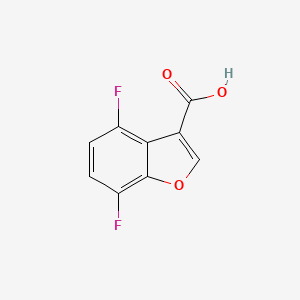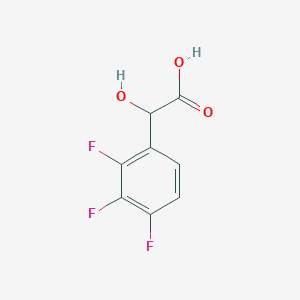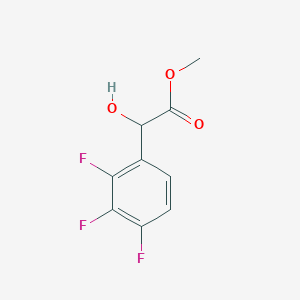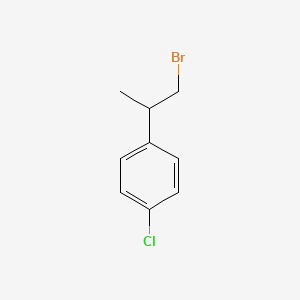
1-(1-bromopropan-2-yl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-bromopropan-2-yl)-4-chlorobenzene, also known as 4-chloro-1-bromopropan-2-ylbenzene, is a compound that is used in a variety of scientific research applications. It is a halogenated aromatic compound, with a molecular formula of C7H7BrCl. This compound has been studied for its potential use in medicinal chemistry, organic synthesis, and chemical biology.
Applications De Recherche Scientifique
1-(1-bromopropan-2-yl)-4-chlorobenzene has been studied for its potential use in medicinal chemistry, organic synthesis, and chemical biology. It has been used in the synthesis of various compounds, including benzodiazepines and other pharmaceuticals. It has also been used in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and aromatase. Additionally, this compound has been used in the synthesis of fluorescent dyes and other optical materials.
Mécanisme D'action
The mechanism of action of 1-(1-bromopropan-2-yl)-4-chlorobenzene is not fully understood. It is believed to act as a catalyst in a variety of organic reactions, including the formation of benzodiazepines and other pharmaceuticals. Additionally, it may act as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and aromatase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-bromopropan-2-yl)-4-chlorobenzene are not well understood. It is not known to be toxic or to have any adverse effects on humans or other organisms. However, it is important to note that this compound has not been extensively studied and more research is needed to fully understand its effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(1-bromopropan-2-yl)-4-chlorobenzene in laboratory experiments is that it is a relatively simple compound to synthesize. Additionally, it is relatively inexpensive and can be used in a variety of applications. The main limitation is that it is not well understood and more research is needed to fully understand its effects on the body.
Orientations Futures
1-(1-bromopropan-2-yl)-4-chlorobenzene has a variety of potential future applications. These include further research into its potential use in medicinal chemistry, organic synthesis, and chemical biology. Additionally, further research could be done to better understand its biochemical and physiological effects. Finally, this compound could be used as a catalyst in the synthesis of other compounds, such as fluorescent dyes and other optical materials.
Méthodes De Synthèse
The synthesis of 1-(1-bromopropan-2-yl)-4-chlorobenzene is a relatively simple process. It is typically synthesized by reacting 4-chlorobenzene with 1-bromopropan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is often carried out at room temperature and can be completed in a few hours. The resulting product is a white, crystalline solid.
Propriétés
IUPAC Name |
1-(1-bromopropan-2-yl)-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTICVIAOUGREAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromopropan-2-yl)-4-chlorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)

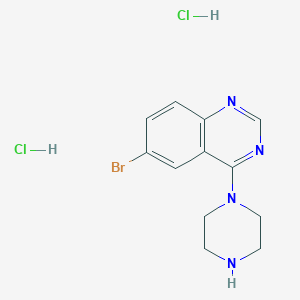


![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)


![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)

